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Introduction: The Rationale for Intranasal
Flunisolide Delivery
Flunisolide is a synthetic corticosteroid with potent topical anti-inflammatory and anti-allergic

properties.[1][2] Its hemihydrate form is often utilized in pharmaceutical formulations. The

primary mechanism of action involves the activation of glucocorticoid receptors, leading to a

localized anti-inflammatory effect.[3] This makes it highly effective for the treatment of perennial

and seasonal allergic rhinitis.[1]

Intranasal administration is the preferred route for this indication, as it delivers the active

pharmaceutical ingredient (API) directly to the nasal mucosa, the site of action.[1] This topical

delivery maximizes therapeutic efficacy while minimizing systemic absorption and associated

side effects, which is a critical consideration for corticosteroids.[1][4] However, developing a

robust and effective intranasal delivery system for flunisolide hemihydrate presents unique

challenges, primarily due to its physicochemical properties. Flunisolide is practically insoluble in

water, necessitating its formulation as an aqueous suspension for nasal spray applications.[1]

[5]
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This document provides a comprehensive guide for researchers and drug development

professionals on the formulation, characterization, and testing of intranasal delivery systems for

flunisolide hemihydrate. It outlines field-proven insights and detailed protocols to ensure the

development of a safe, effective, and reliable product.

Physicochemical Characterization of Flunisolide
Hemihydrate
A thorough understanding of the API's properties is the foundation of successful formulation

development. For flunisolide hemihydrate, the following parameters are critical.

Property Value / Description
Significance for Nasal
Suspension

Chemical Name

6α-fluoro-11β,16α,17,21-

tetrahydroxypregna-1,4-diene-

3,20-dione cyclic 16,17-acetal

with acetone, hemihydrate[3]

[5]

Defines the active moiety and

its salt/hydrate form.

Molecular Formula C₄₈H₆₄F₂O₁₃[3]
Relevant for molar

concentration calculations.

Molecular Weight ~887.02 g/mol [3]
Used for preparing solutions

and calculating dosage.

Appearance
White to creamy-white

crystalline powder[1]

Important for raw material

identification and quality

control.

Solubility

Practically insoluble in water;

soluble in acetone; sparingly

soluble in chloroform; slightly

soluble in methanol.[1]

This is the primary driver for

developing a suspension-

based formulation rather than

a solution for an aqueous

nasal spray.

Melting Point
Decomposes at approximately

245°C[1]

A key parameter for thermal

analysis and stability

assessment.
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Formulation Development of an Aqueous
Suspension Nasal Spray
The goal is to create a stable, uniform suspension that can be accurately and reproducibly

delivered by a metered-dose spray pump. The formulation must be isotonic, buffered to a pH

that ensures drug stability and minimizes nasal irritation, and preserved against microbial

contamination.

The Role of Excipients
Choosing the right excipients is critical for the stability, performance, and tolerability of the final

product. A new formulation of flunisolide was shown to have improved tolerability (less burning

and stinging) compared to the original, highlighting the impact of the excipient package.[4]
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Excipient Class Example(s)
Function &
Rationale

Typical
Concentration

Suspending/Viscosity

Agent

Polyethylene Glycol

(PEG 3350)

Increases viscosity to

slow sedimentation of

flunisolide particles,

ensuring dose

uniformity upon

shaking.[5]

1.0 - 5.0% w/v

Wetting

Agent/Surfactant

Polysorbate 20

(Tween 20)

Reduces the surface

tension between the

solid API particles and

the aqueous vehicle,

allowing for uniform

dispersion.[1]

0.01 - 0.1% w/v

Tonicity-Adjusting

Agent

Propylene Glycol,

Sorbitol

Adjusts the

formulation's osmotic

pressure to be

isotonic with nasal

fluids, preventing

irritation or stinging.[1]

1.0 - 5.0% w/v

Buffering Agents
Citric Acid, Sodium

Citrate

Maintain the pH of the

formulation within a

stable and

comfortable range

(typically pH 5.1-5.4).

[5]

q.s. to target pH

Preservative
Benzalkonium

Chloride

Prevents microbial

growth in the multi-

dose container.[1][6]

0.01 - 0.02% w/v

Chelating Agent Edetate Disodium

(EDTA)

Complexes with metal

ions that can catalyze

drug degradation and

improves the efficacy

0.01 - 0.05% w/v
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of benzalkonium

chloride.[1]

Antioxidant
Butylated

Hydroxytoluene (BHT)

Prevents oxidative

degradation of the

active ingredient or

other excipients.[1]

0.005 - 0.02% w/v

Vehicle Purified Water

The primary solvent

and carrier for all

other components.[1]

q.s. to 100%

Sample Formulation
The following is a representative formulation for a 0.025% flunisolide nasal spray, delivering

approximately 25 mcg per 100 mg spray.[5]

Ingredient Concentration (% w/v)

Flunisolide Hemihydrate 0.025

Polyethylene Glycol 3350 2.50

Propylene Glycol 2.00

Polysorbate 20 0.02

Benzalkonium Chloride 0.01

Edetate Disodium Dihydrate 0.02

Sodium Citrate q.s.

Citric Acid q.s. to pH 5.3

Purified Water q.s. to 100

Critical Quality Attributes (CQAs) and In-Vitro
Characterization Protocols
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For nasal spray products, performance is intrinsically linked to the formulation and the delivery

device. Therefore, a series of in-vitro tests are required to ensure product quality and

consistency.[7][8] These tests form the basis for establishing bioequivalence between a generic

product and a reference listed drug.[9]
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Caption: Workflow for Flunisolide Nasal Spray Development and Testing.

Protocol: Assay and Organic Impurities by HPLC
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This protocol is based on validated methods suitable for the quantification of flunisolide and its

related compounds in a nasal spray formulation.[10][11] A stability-indicating High-Performance

Liquid Chromatography (HPLC) method is essential for accurate analysis.[10]
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Prepare Sample
Solution (40 µg/mL)

System Suitability Check
(Inject Standard 5x)

Inject Blank, Standard,
& Sample Solutions

 RSD ≤ 2.0%? Data Acquisition &
Integration (245 nm)

Calculate Assay &
Impurity Levels

Click to download full resolution via product page

Caption: HPLC Analytical Workflow for Flunisolide Nasal Spray.

Objective: To accurately quantify the amount of flunisolide (Assay) and detect any organic

impurities or degradation products.

Materials & Equipment:

HPLC system with a photodiode array (PDA) detector (e.g., Agilent 1260 Infinity or Waters

Alliance 2695).[11]

Analytical column: Luna phenyl hexyl, 4.6 mm x 150 cm, 3 µm (L11) or equivalent.[10]

Flunisolide reference standard.

Acetonitrile (HPLC grade).

Potassium Dihydrogen Phosphate (AR grade).

Purified water.

Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:
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Parameter Setting

Mobile Phase A
20 mM Potassium Dihydrogen Phosphate in

water

Mobile Phase B Acetonitrile

Gradient Program

Optimized for separation of flunisolide from

known impurities (e.g., start at 70:30 A:B, ramp

to 40:60 A:B over 30 min)

Flow Rate 1.0 mL/min[11]

Column Temperature 30 °C[11]

Injection Volume 50 µL[11]

Detection Wavelength
245 nm (with PDA scan from 200-400 nm for

peak purity)[11]

Run Time 45 minutes[11]

Procedure:

Solution Preparation:

Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).[10]

Standard Stock Solution: Accurately weigh and dissolve flunisolide reference standard in

diluent to obtain a known concentration (e.g., 400 µg/mL).

Standard Working Solution (40 µg/mL): Dilute the Standard Stock Solution appropriately

with Diluent.[11]

Sample Preparation (40 µg/mL): Create a composite by mixing the contents of at least two

nasal spray bottles. Transfer an accurate volume of the composite solution (e.g., 4.0 mL of

a 0.25 mg/mL product) into a 25 mL volumetric flask and dilute to volume with Diluent.[11]

System Suitability:

Inject the Standard Working Solution five times.
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The relative standard deviation (RSD) of the peak area for the five replicate injections

must be not more than 2.0%.

Analysis:

Inject the Diluent (as a blank), followed by the Standard Working Solution, and then the

Sample Preparations.

Integrate the peak areas for flunisolide and any impurities.

Calculations:

Assay: Calculate the percentage of the label claim for flunisolide in the sample by

comparing its peak area to that of the standard.

Impurities: Calculate the percentage of each impurity using the principle of relative peak

area (assuming a response factor of 1.0 if not known).

Protocol: Delivered Dose Uniformity
Objective: To ensure that the metered-dose pump delivers a consistent amount of flunisolide

with each actuation throughout the life of the product.

Materials & Equipment:

Flunisolide nasal spray units.

Apparatus for collecting dose (e.g., glass tube with a filter, collection vessel).

HPLC system as described in Protocol 4.1.

Automated actuation system (recommended to reduce variability).[7]

Procedure:

Priming: Prime each nasal spray unit according to the product label instructions (e.g., 5-6

sprays).

Testing - Beginning of Life:
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Use 10 separate nasal spray units.

Collect the 1st, 2nd, and 3rd actuations individually from each unit.

Quantify the flunisolide content in each collected dose using the validated HPLC method.

Testing - End of Life:

From the same 10 units, discharge most of the contents to waste, leaving approximately

three doses.

Collect the last three available doses individually from each unit.

Quantify the flunisolide content in each collected dose using the HPLC method.

Acceptance Criteria (per USP <601>):

The amount of flunisolide delivered per spray must fall within a specified range (e.g., 75%

to 125% of the label claim).

The relative standard deviation (RSD) of the collected doses must not exceed a defined

limit (e.g., RSD ≤ 6.8%).

Protocol: Droplet Size Distribution by Laser Diffraction
Objective: To measure the size distribution of the droplets generated by the spray. This is

critical as droplet size affects nasal deposition. Droplets should generally be larger than 8-10

microns to ensure deposition in the nasal cavity and minimize inhalation into the lungs.[5][12]

Materials & Equipment:

Laser diffraction instrument (e.g., Malvern Spraytec).

Automated actuation station.

Exhaust system to remove the sprayed aerosol.

Procedure:
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Instrument Setup: Configure the laser diffraction system according to the manufacturer's

instructions for nasal spray analysis. Set the trigger for data acquisition to be activated by the

spray plume obscuring the laser beam.

Sample Placement: Mount the nasal spray bottle in the automated actuator at a fixed,

reproducible distance from the laser beam (e.g., 3-5 cm).

Actuation: Prime the pump. Actuate the device, allowing the spray plume to pass through the

measurement zone of the instrument.

Data Acquisition: The instrument will measure the pattern of scattered light and calculate the

droplet size distribution. Key parameters to record are the Dv10, Dv50 (median droplet size),

and Dv90 values, as well as the percentage of droplets below 10 µm.

Replication: Repeat the measurement for multiple sprays from multiple devices to assess

reproducibility.

Protocol: Spray Pattern and Plume Geometry
Objective: To characterize the shape and angle of the spray plume. These attributes influence

the area of coverage on the nasal mucosa.[2]

Materials & Equipment:

High-speed camera with appropriate lighting.

Spray pattern analysis system (e.g., Proveris Vereo® or similar).

TLC plates or other impaction surface coated with a suitable dye/stain.

Automated actuation system.

Procedure:

Spray Pattern:

Secure a TLC plate at a fixed distance (e.g., 3 cm) from the nasal actuator tip.
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Actuate a single spray onto the plate.

Capture a high-resolution image of the resulting pattern.

Analyze the image to determine its shape, largest diameter, smallest diameter, and ovality

ratio.

Plume Geometry:

Position the nasal spray in the actuator in front of the high-speed camera.

Actuate the device and record a video of the plume development.

Analyze the video frames to measure the plume angle at a set time point after the start of

actuation.

Conclusion and Future Perspectives
The development of a flunisolide hemihydrate intranasal delivery system is a multifaceted

process that requires a deep understanding of the API's physicochemical properties, careful

formulation design, and rigorous in-vitro characterization. The protocols outlined in this

document provide a robust framework for developing a product that meets the critical quality

attributes for safety, efficacy, and consistency.

Future trends in this field involve the use of more sophisticated in-vitro models, such as

anatomically correct nasal airway models, to better predict in-vivo deposition and establish

bioequivalence with greater confidence.[12][13] As regulatory expectations evolve, these

advanced characterization techniques will become increasingly important in the development of

both innovator and generic intranasal products.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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